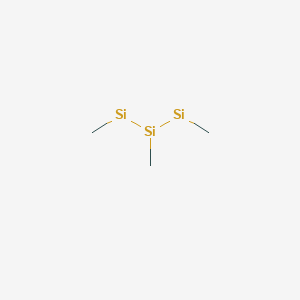![molecular formula C48H75N3O6 B14343461 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) CAS No. 102330-64-3](/img/structure/B14343461.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three oxy groups, each linked to an N,N-dicyclohexylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) typically involves multi-step organic reactions. One common method starts with the functionalization of benzene to introduce the oxy groups. This can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the attachment of N,N-dicyclohexylacetamide groups through nucleophilic substitution reactions, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and minimize human error.
化学反应分析
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
科学研究应用
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
作用机制
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The benzene ring and amide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
- 2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,2,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
- 2,2’,2’'-[Benzene-1,3,4-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide) is unique due to the specific positioning of the oxy groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. This structural arrangement can lead to distinct properties and applications compared to its isomers.
属性
CAS 编号 |
102330-64-3 |
|---|---|
分子式 |
C48H75N3O6 |
分子量 |
790.1 g/mol |
IUPAC 名称 |
2-[2,3-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C48H75N3O6/c52-45(49(37-20-7-1-8-21-37)38-22-9-2-10-23-38)34-55-43-32-19-33-44(56-35-46(53)50(39-24-11-3-12-25-39)40-26-13-4-14-27-40)48(43)57-36-47(54)51(41-28-15-5-16-29-41)42-30-17-6-18-31-42/h19,32-33,37-42H,1-18,20-31,34-36H2 |
InChI 键 |
VWJSQGHZPVGZCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=C(C(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5)OCC(=O)N(C6CCCCC6)C7CCCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


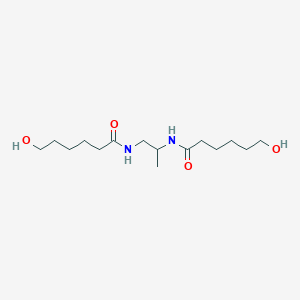
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
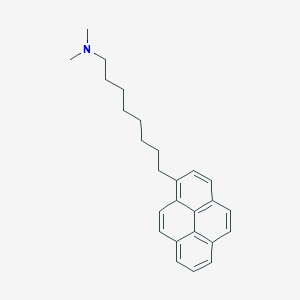
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)
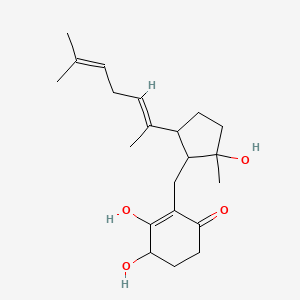
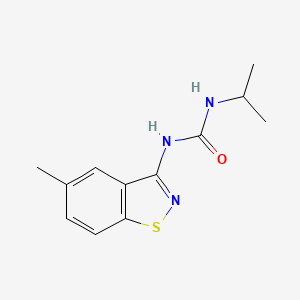
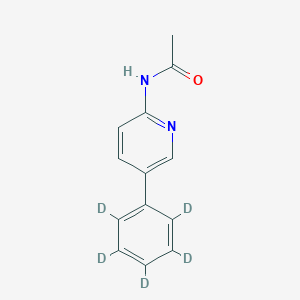
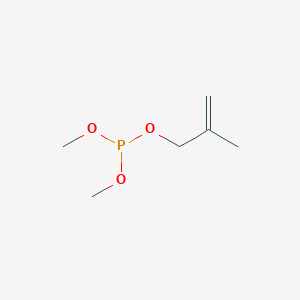
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)

